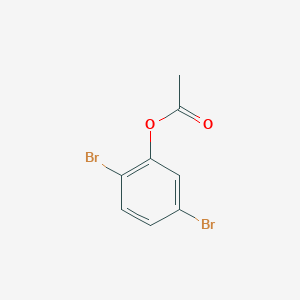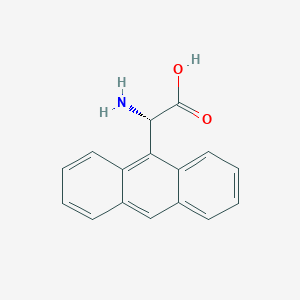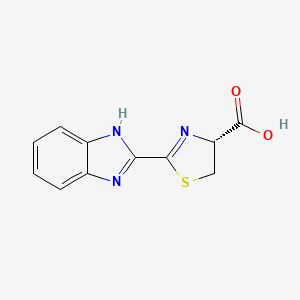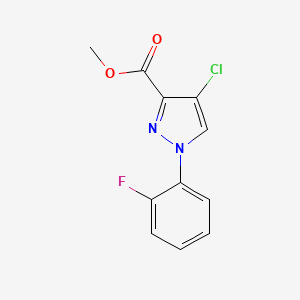
2,5-Dibromophenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromophenyl acetate is an organic compound with the molecular formula C8H6Br2O2 It is a derivative of phenyl acetate, where two bromine atoms are substituted at the 2 and 5 positions of the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: 2,5-Dibromophenyl acetate can be synthesized through several methods. One common approach involves the bromination of phenyl acetate using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction typically proceeds under controlled conditions to ensure selective bromination at the 2 and 5 positions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2,5-Dibromophenyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 2,5-dibromophenyl alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Derivatives with various functional groups replacing the bromine atoms.
Reduction: 2,5-Dibromophenyl alcohol.
Oxidation: 2,5-Dibromobenzoic acid or 2,5-dibromobenzophenone.
科学的研究の応用
2,5-Dibromophenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Research into its potential as a precursor for drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2,5-dibromophenyl acetate exerts its effects involves the interaction of its bromine atoms with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds, altering the structure and function of the target. In biological systems, this interaction can inhibit enzyme activity or disrupt protein-protein interactions, leading to various physiological effects.
類似化合物との比較
- 2,4-Dibromophenyl acetate
- 3,5-Dibromophenyl acetate
- 2,5-Dibromobenzoic acid
Comparison: 2,5-Dibromophenyl acetate is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interaction with other molecules Compared to 2,4-dibromophenyl acetate, the 2,5-isomer may exhibit different steric and electronic properties, affecting its chemical behavior and applications
特性
分子式 |
C8H6Br2O2 |
|---|---|
分子量 |
293.94 g/mol |
IUPAC名 |
(2,5-dibromophenyl) acetate |
InChI |
InChI=1S/C8H6Br2O2/c1-5(11)12-8-4-6(9)2-3-7(8)10/h2-4H,1H3 |
InChIキー |
CHPRWKANDMWWIP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=CC(=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-4-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12941137.png)
![N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide](/img/structure/B12941139.png)



![6-Benzyl-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12941155.png)


![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-thiazolyl-](/img/structure/B12941168.png)

![(R)-3-Amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12941173.png)

![Ethyl (1R,1aR,6bS)-5-hydroxy-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B12941182.png)

